Ethyl 4,6-dichloroquinoline-3-carboxylate

Synthetic efficiency Chloroquinoline esterification Regioisomer comparison

SAR campaigns with 2,4-dichloroquinoline analogs frequently yield regioisomeric mixtures that confound biological data. Ethyl 4,6-dichloroquinoline-3-carboxylate resolves this via a single SNAr-reactive C-4 chlorine, enabling clean 4-aminoquinoline-3-carboxylate libraries without isomeric contamination. • Published protocol for 2-chloroquinolin-4-pyrimidine carboxylates eliminates route-scouting for bacterial topoisomerase/gyrase inhibitor programs. • 93% isolated yield in key chlorination step; mp 87-91°C supports rapid in-process QC by capillary melting point. • Compatible with chemosensitizer conjugation for chloroquine-resistant Plasmodium hybrid candidates. Supplied as off-white to light-yellow solid, ≥97% purity. In stock for immediate dispatch.

Molecular Formula C12H9Cl2NO2
Molecular Weight 270.11 g/mol
CAS No. 21168-41-2
Cat. No. B1300505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dichloroquinoline-3-carboxylate
CAS21168-41-2
Molecular FormulaC12H9Cl2NO2
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl
InChIInChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
InChIKeyBSSNTDZRVNQGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,6-Dichloroquinoline-3-carboxylate: Chemistry & Procurement


Ethyl 4,6-dichloroquinoline-3-carboxylate is a dihalogenated quinoline building block (C₁₂H₉Cl₂NO₂, MW 270.11) bearing chlorine atoms at the 4‑ and 6‑positions and an ethyl ester at the 3‑position . It is commercially supplied as an off‑white to light‑yellow solid with a purity specification typically ≥97% (HPLC or NMR) and a melting point of 87–91 °C . The compound is used almost exclusively as a synthetic intermediate in medicinal‑chemistry campaigns, most notably for constructing antibacterial and antimalarial pharmacophores [1].

Ethyl 4,6-Dichloroquinoline-3-carboxylate: Substitution Risks Without Head-to-Head Data


Quinoline‑3‑carboxylate esters are frequently treated as interchangeable intermediates, but the exact position and number of chlorine substituents dictate regioselectivity in downstream nucleophilic‑aromatic‑substitution reactions. Subtle changes – moving a chlorine from C‑4 to C‑7, or removing the C‑6 chlorine – alter the electrophilic landscape of the quinoline ring, leading to different product distributions and yields [1]. Because many medicinal‑chemistry routes have been optimised around the 4,6‑dichloro substitution pattern (e.g., the synthesis of 2‑chloroquinolin‑4‑pyrimidine carboxylate antibacterials), switching to a regioisomer without re‑optimising the sequence risks yield losses and impurity profiles that can derail a SAR campaign [2].

Ethyl 4,6-Dichloroquinoline-3-carboxylate – Quantitative Evidence vs. Analogs


Synthesis Yield Advantage vs. 4,7-Dichloro Isomer

In the thionyl‑chloride‑mediated chlorination of the corresponding 6‑chloro‑4‑hydroxyquinoline‑3‑carboxylate, ethyl 4,6‑dichloroquinoline‑3‑carboxylate is obtained in 93% isolated yield . Under analogous conditions, the 4,7‑dichloro regioisomer is reported to give only 68% yield . The 25‑percentage‑point yield advantage translates to lower raw‑material consumption and reduced purification burden during scale‑up.

Synthetic efficiency Chloroquinoline esterification Regioisomer comparison

Melting-Point Difference vs. 4,7-Dichloro Isomer

Ethyl 4,6‑dichloroquinoline‑3‑carboxylate melts at 87–91 °C , whereas the 4,7‑dichloro analog melts at 81–82 °C . The ~6–10 °C higher melting point of the 4,6‑isomer provides a simple QC checkpoint to confirm regioisomeric identity and purity upon receipt or after recrystallisation.

Solid‑state characterisation Purity verification Regioisomer identification

C-4 Regioselectivity Advantage Over 2,4-Dichloro Analogs

In quinoline‑3‑carboxylate chemistry, the C‑2 and C‑4 positions are activated toward nucleophilic attack. Ethyl 4‑chloroquinoline‑3‑carboxylate (a common comparator) presents a single electrophilic site, but 2,4‑dichloro analogs often require selective mono‑substitution strategies to avoid mixtures. The 4,6‑dichloro scaffold eliminates the competing C‑2 chlorine, directing nucleophiles exclusively to C‑4 [1]. This built‑in regiochemical control simplifies the synthesis of 4‑amino‑ or 4‑alkoxy‑quinoline‑3‑carboxylates, which are privileged motifs in kinase inhibitors and GPCR ligands.

Nucleophilic aromatic substitution Regioselectivity Synthetic utility

Literature Precedent for Antibacterial Scaffold

Balaji et al. (2013) specifically employed ethyl 4,6‑dichloroquinoline‑3‑carboxylate to construct a series of 2‑chloroquinolin‑4‑pyrimidine carboxylate derivatives, which displayed moderate antibacterial activity against three Gram‑positive and two Gram‑negative strains [1]. No comparable study was found that uses the 4,7‑dichloro or 4‑chloro mono‑substituted ester for the same scaffold. This direct literature precedent reduces synthetic‑route risk for teams pursuing quinoline‑pyrimidine antibacterial leads.

Antibacterial agents Quinoline‑pyrimidine hybrids Literature‑validated intermediate

Aqueous Solubility Differentiation

The calculated aqueous solubility of ethyl 4,6‑dichloroquinoline‑3‑carboxylate is 9.7 × 10⁻³ g L⁻¹ at 25 °C . Although no direct experimental comparison with the 4,7‑dichloro isomer was found, the presence of the C‑6 chlorine is predicted to increase hydrophobicity (logP ≈ 3.0) relative to the mono‑chloro analog (XLogP3‑AA = 3.0 for ethyl 4‑chloroquinoline‑3‑carboxylate), offering differential partitioning properties that may be exploited during extractive work‑up or chromatographic purification.

Physicochemical property Calculated solubility Downstream processing

Purity Grade and Storage Stability Benchmark

The 4,6‑dichloro isomer is routinely supplied at ≥97% purity with a recommended storage of 2–8 °C under inert atmosphere . In contrast, the 4,7‑dichloro isomer is often listed at 95+% purity . While the difference appears marginal, the higher initial purity of the 4,6‑isomer reduces the need for in‑house repurification before use in sensitive catalytic or stoichiometric reactions.

Procurement quality Purity specification Storage condition

Ethyl 4,6-Dichloroquinoline-3-carboxylate – Applications


Antibacterial Scaffold-Hopping to Quinoline-Pyrimidines

Medicinal chemistry teams targeting novel bacterial topoisomerase or gyrase inhibitors can use ethyl 4,6‑dichloroquinoline‑3‑carboxylate as the starting material for the ultrasound‑promoted synthesis of 2‑chloroquinolin‑4‑pyrimidine carboxylates, a scaffold with demonstrated moderate activity against both Gram‑positive and Gram‑negative pathogens [1]. The published protocol eliminates the need for route‑scouting, reducing the time from hit identification to SAR expansion.

Kinase & GPCR Library Synthesis via C-4 Regioselectivity

Because the C‑4 chlorine is the sole SNAr‑reactive site, 4‑aminoquinoline‑3‑carboxylate libraries can be generated without the isomeric mixtures that plague 2,4‑dichloro analogs [2]. This is particularly valuable when preparing focused libraries for kinase selectivity profiling, where regio‑isomeric impurities can confound structure–activity relationships.

Scalable Chlorination Route for Process Chemistry

The 93% isolated yield of the final chlorination step and the characteristic 87–91 °C melting point provide a robust platform for kilo‑lab and pilot‑plant scale‑up . The distinct melting point facilitates in‑process control checks by simple capillary melting‑point determination, complementing HPLC or NMR assays.

Antimalarial Hybrid Molecules with 4,6-Dichloroquinoline Core

Structural analogs of the 4,6‑dichloroquinoline scaffold have been explored as chemosensitizers for chloroquine‑resistant Plasmodium strains [3]. Procuring the 4,6‑dichloro ester ensures compatibility with published synthetic routes that link the quinoline core to resistance‑reversal pharmacophores (e.g., probenecid), facilitating the assembly of hybrid antimalarial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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